N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide

Catalog No.
S5927835
CAS No.
M.F
C20H17ClN2O
M. Wt
336.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetam...

Product Name

N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide

IUPAC Name

N-benzyl-2-(4-chlorophenyl)-N-pyridin-2-ylacetamide

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C20H17ClN2O/c21-18-11-9-16(10-12-18)14-20(24)23(19-8-4-5-13-22-19)15-17-6-2-1-3-7-17/h1-13H,14-15H2

InChI Key

XMRPZRGAVFJQTJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl

The exact mass of the compound N-benzyl-2-(4-chlorophenyl)-N-2-pyridinylacetamide is 336.1029409 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a pyridin-2-yl moiety attached to an acetamide backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: The compound can be reduced with lithium aluminum hydride or sodium borohydride, yielding amines or alcohols as products.
  • Substitution: Nucleophilic substitution reactions are possible at the benzyl and pyridinyl positions, allowing for the introduction of various functional groups.

These reactions demonstrate the compound's versatility in organic synthesis and its potential for further functionalization.

Research indicates that N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific enzymes or receptors, which may modulate their activity. For instance, it may inhibit certain enzymes involved in cell signaling pathways, contributing to its anticancer effects.

The synthesis of N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions:

  • Formation of the Acetamide Backbone: This initial step involves reacting 2-bromoacetophenone with pyridine to create 2-(pyridin-2-yl)acetophenone.
  • Introduction of the Chlorophenyl Group: A nucleophilic substitution reaction is performed where 4-chloroaniline reacts with 2-(pyridin-2-yl)acetophenone to introduce the chlorophenyl group.
  • Benzylation: The final step involves introducing the benzyl group through a benzylation reaction using benzyl chloride and a base such as sodium hydride.

These methods highlight the synthetic complexity and strategic planning required to obtain this compound.

N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide has several applications in various fields:

  • Medicinal Chemistry: It is investigated as a lead compound for drug development due to its biological activity.
  • Material Science: The compound may also find use in the development of advanced materials, including polymers and coatings.
  • Research: It serves as a building block in organic synthesis for creating more complex molecules.

Studies on N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide have focused on its interactions with biological targets. The compound may bind to specific enzymes or receptors, influencing their activity. For example, it could inhibit enzyme functions by occupying active sites or alter receptor functions by acting as an agonist or antagonist. Understanding these interactions is crucial for elucidating its pharmacological profiles.

Several compounds share structural similarities with N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. These include:

  • N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide: Similar structure but contains a fluorine atom instead of chlorine.
  • N-benzyl-2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide: Features a methyl group instead of a halogen atom.
  • N-benzyl-2-[4-(chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Contains a sulfanyl group along with other substitutions.

Uniqueness

The presence of the chlorine atom in N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide contributes to its unique properties, including specific lipophilicity and potential metabolic stability compared to similar compounds. These characteristics may enhance its biological activity and suitability as a drug candidate.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

336.1029409 g/mol

Monoisotopic Mass

336.1029409 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

Explore Compound Types